(4-bromophenyl)(pyrimidin-5-yl)methanol
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Overview
Description
(4-Bromophenyl)(pyrimidin-5-yl)methanol is an organic compound that features a bromophenyl group and a pyrimidinyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)(pyrimidin-5-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and pyrimidine-5-carbaldehyde.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with pyrimidine-5-carbaldehyde to form the intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
For industrial-scale production, the process may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(pyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can convert the hydroxyl group to a methyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Produces (4-bromophenyl)(pyrimidin-5-yl)ketone.
Reduction: Produces (4-bromophenyl)(pyrimidin-5-yl)methane.
Substitution: Produces various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Pharmaceuticals: Potential precursor for drug development, particularly in targeting specific biological pathways.
Industry
Materials Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (4-bromophenyl)(pyrimidin-5-yl)methanol exerts its effects depends on its application:
Biological Systems: It may interact with enzymes or receptors, altering their activity.
Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(pyrimidin-5-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(4-Fluorophenyl)(pyrimidin-5-yl)methanol: Contains a fluorine atom instead of bromine.
(4-Methylphenyl)(pyrimidin-5-yl)methanol: Features a methyl group instead of bromine.
Uniqueness
Reactivity: The presence of the bromine atom makes (4-bromophenyl)(pyrimidin-5-yl)methanol more reactive in substitution reactions compared to its chloro, fluoro, and methyl analogs.
Applications: Its specific reactivity profile makes it suitable for unique applications in organic synthesis and medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1251352-32-5 |
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Molecular Formula |
C11H9BrN2O |
Molecular Weight |
265.1 |
Purity |
95 |
Origin of Product |
United States |
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